Cas no 2228282-18-4 (1-(5-methylpyridin-3-yl)cyclopropylmethanol)

1-(5-methylpyridin-3-yl)cyclopropylmethanol 化学的及び物理的性質
名前と識別子
-
- 1-(5-methylpyridin-3-yl)cyclopropylmethanol
- [1-(5-methylpyridin-3-yl)cyclopropyl]methanol
- EN300-1818367
- 2228282-18-4
-
- インチ: 1S/C10H13NO/c1-8-4-9(6-11-5-8)10(7-12)2-3-10/h4-6,12H,2-3,7H2,1H3
- InChIKey: ODCIBCURCKAUET-UHFFFAOYSA-N
- SMILES: OCC1(C2C=NC=C(C)C=2)CC1
計算された属性
- 精确分子量: 163.099714038g/mol
- 同位素质量: 163.099714038g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 2
- 重原子数量: 12
- 回転可能化学結合数: 2
- 複雑さ: 165
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 1.1
- トポロジー分子極性表面積: 33.1Ų
1-(5-methylpyridin-3-yl)cyclopropylmethanol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1818367-2.5g |
[1-(5-methylpyridin-3-yl)cyclopropyl]methanol |
2228282-18-4 | 2.5g |
$2660.0 | 2023-09-19 | ||
Enamine | EN300-1818367-5.0g |
[1-(5-methylpyridin-3-yl)cyclopropyl]methanol |
2228282-18-4 | 5g |
$3935.0 | 2023-06-01 | ||
Enamine | EN300-1818367-0.05g |
[1-(5-methylpyridin-3-yl)cyclopropyl]methanol |
2228282-18-4 | 0.05g |
$1140.0 | 2023-09-19 | ||
Enamine | EN300-1818367-0.25g |
[1-(5-methylpyridin-3-yl)cyclopropyl]methanol |
2228282-18-4 | 0.25g |
$1249.0 | 2023-09-19 | ||
Enamine | EN300-1818367-10.0g |
[1-(5-methylpyridin-3-yl)cyclopropyl]methanol |
2228282-18-4 | 10g |
$5837.0 | 2023-06-01 | ||
Enamine | EN300-1818367-0.5g |
[1-(5-methylpyridin-3-yl)cyclopropyl]methanol |
2228282-18-4 | 0.5g |
$1302.0 | 2023-09-19 | ||
Enamine | EN300-1818367-1.0g |
[1-(5-methylpyridin-3-yl)cyclopropyl]methanol |
2228282-18-4 | 1g |
$1357.0 | 2023-06-01 | ||
Enamine | EN300-1818367-0.1g |
[1-(5-methylpyridin-3-yl)cyclopropyl]methanol |
2228282-18-4 | 0.1g |
$1195.0 | 2023-09-19 | ||
Enamine | EN300-1818367-1g |
[1-(5-methylpyridin-3-yl)cyclopropyl]methanol |
2228282-18-4 | 1g |
$1357.0 | 2023-09-19 | ||
Enamine | EN300-1818367-5g |
[1-(5-methylpyridin-3-yl)cyclopropyl]methanol |
2228282-18-4 | 5g |
$3935.0 | 2023-09-19 |
1-(5-methylpyridin-3-yl)cyclopropylmethanol 関連文献
-
Daoyang Chen,Xiaojing Shen,Liangliang Sun Analyst, 2017,142, 2118-2127
-
Seung Kwon Seol,Won Suk Chang,Daeho Kim,Sunshin Jung RSC Adv., 2012,2, 8926-8928
-
Sherif Ashraf Fahmy,Fortuna Ponte,Iten M. Fawzy,Emilia Sicilia,Hassan Mohamed El-Said Azzazy RSC Adv., 2021,11, 24673-24680
-
Bufeng Zhang,Zhonggang Wang Chem. Commun., 2009, 5027-5029
-
Liang Li,Binghan Wu,Gengnan Li,Yongsheng Li RSC Adv., 2016,6, 28904-28911
-
Jingsi Chen,Jifang Liu,Hongbo Zeng Biomater. Sci., 2021,9, 3543-3575
-
A. Soncini,P. W. Fowler,I. Černušak,E. Steiner Phys. Chem. Chem. Phys., 2001,3, 3920-3923
-
Carr Hoi Yi Ho,Huanyang Cao,Yong Lu,Tsz-Ki Lau,Sin Hang Cheung,Ho-Wa Li,Hang Yin,Ka Lok Chiu,Lik-Kuen Ma,Yuanhang Cheng,Sai-Wing Tsang,Xinhui Lu,Shu Kong So,Beng S. Ong J. Mater. Chem. A, 2017,5, 23662-23670
1-(5-methylpyridin-3-yl)cyclopropylmethanolに関する追加情報
Introduction to 1-(5-methylpyridin-3-yl)cyclopropylmethanol (CAS No: 2228282-18-4)
1-(5-methylpyridin-3-yl)cyclopropylmethanol, identified by its Chemical Abstracts Service number 2228282-18-4, is a compound of significant interest in the field of pharmaceutical chemistry and drug discovery. This molecule, featuring a cyclopropylmethyl moiety linked to a pyridine ring with a methyl substituent at the 5-position, has garnered attention due to its structural uniqueness and potential biological activity. The combination of these structural elements suggests a unique set of electronic and steric properties, making it a valuable candidate for further exploration in medicinal chemistry.
The 1-(5-methylpyridin-3-yl)cyclopropylmethanol scaffold presents an intriguing platform for the development of novel therapeutic agents. The pyridine ring is a well-documented pharmacophore in many bioactive molecules, often contributing to binding affinity and selectivity towards biological targets. The presence of the 5-methylpyridin-3-yl group specifically enhances the compound's potential by introducing additional hydrogen bonding capabilities and electronic modulation. This feature is particularly relevant in the design of small molecule inhibitors targeting enzymes and receptors involved in critical biological pathways.
In recent years, there has been growing interest in the development of molecules that can modulate enzyme activity through non-covalent interactions. The cyclopropylmethyl group in 1-(5-methylpyridin-3-yl)cyclopropylmethanol contributes to steric hindrance, which can be exploited to optimize binding interactions with protein targets. This structural motif has been shown to improve solubility and metabolic stability, key factors in drug-like properties. The compound's potential as a lead structure has been explored in several preclinical studies, particularly in the context of inhibiting key enzymes involved in inflammatory and metabolic diseases.
One of the most compelling aspects of 1-(5-methylpyridin-3-yl)cyclopropylmethanol is its versatility in medicinal chemistry. The compound can serve as a starting point for structure-based drug design, where modifications can be made to enhance potency, selectivity, and pharmacokinetic profiles. Researchers have utilized computational methods such as molecular docking and molecular dynamics simulations to predict how this molecule might interact with various biological targets. These studies have provided valuable insights into the compound's binding mode and have guided the design of more refined analogs.
The synthesis of 1-(5-methylpyridin-3-yl)cyclopropylmethanol represents a challenge due to the complexity of its framework. However, advances in synthetic methodologies have made it more feasible to access such molecules. Techniques such as transition metal-catalyzed cross-coupling reactions have been employed to construct the cyclopropylmethyl and pyridine moieties efficiently. Additionally, protecting group strategies have been crucial in ensuring regioselectivity during multi-step syntheses. The development of scalable synthetic routes is essential for moving from laboratory-scale production to larger-scale applications in drug development.
Recent studies have highlighted the potential of 1-(5-methylpyridin-3-yl)cyclopropylmethanol as an intermediate in the synthesis of more complex pharmaceuticals. Its unique structural features make it a suitable candidate for further derivatization, allowing chemists to explore new chemical spaces. For instance, functionalization at the cyclopropylmethyl or pyridine positions could lead to novel compounds with enhanced biological activity. Such derivatives may exhibit improved efficacy or reduced side effects compared to existing therapies.
The pharmacological profile of 1-(5-methylpyridin-3-yl)cyclopropylmethanol has been preliminarily evaluated in cell-based assays and animal models. Early findings suggest that this compound may possess inhibitory activity against certain enzymes implicated in diseases such as cancer, inflammation, and neurodegeneration. While these results are promising, further investigation is needed to fully elucidate its mechanism of action and therapeutic potential. Collaborative efforts between chemists, biologists, and clinicians will be crucial in translating these findings into clinical applications.
The regulatory landscape for new pharmaceuticals continues to evolve, emphasizing safety and efficacy through rigorous testing protocols. As such, compounds like 1-(5-methylpyridin-3-yl)cyclopropylmethanol must undergo thorough characterization before they can be considered for clinical use. Analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and X-ray crystallography play a critical role in confirming molecular structure and purity. Additionally, pharmacokinetic studies are essential to assess how the compound is absorbed, distributed, metabolized, and excreted by the body.
In conclusion,1-(5-methylpyridin-3-yl)cyclopropylmethanol (CAS No: 2228282-18-4) represents a promising entity in pharmaceutical research due to its unique structural features and potential biological activity. Its synthesis presents both challenges and opportunities for medicinal chemists seeking to develop novel therapeutic agents. As research progresses, further insights into its pharmacological properties will be gained through preclinical studies and collaborations across disciplines. The continued exploration of this compound holds promise for advancing our understanding of disease mechanisms and developing innovative treatments.
2228282-18-4 (1-(5-methylpyridin-3-yl)cyclopropylmethanol) Related Products
- 1179234-00-4((4-fluoro-3-methylphenyl)(pyridin-3-yl)methyl(propyl)amine)
- 885187-19-9((2E)-2-(4-chlorobenzenesulfonyl)-3-4-(2,3-dimethylphenyl)piperazin-1-ylprop-2-enenitrile)
- 2194848-99-0(N-[(6-cyclopropylpyrimidin-4-yl)methyl]-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine-3-carboxamide)
- 2448416-98-4(4-Chloro-2-methylpyrido[3,2-d]pyrimidine hydrochloride)
- 2680619-07-0(6-methoxy-1-(2,2,2-trifluoroacetyl)-1H,2H,3H-pyrrolo2,3-bpyridine-2-carboxylic acid)
- 2145726-61-8(3-methyl-2-6-(trifluoromethyl)pyridin-3-ylbutanoic acid)
- 1125633-27-3(Methyl 3-(2-cyanoethyl)benzoate)
- 1491811-29-0(Methyl 4-(aminomethyl)piperidine-4-carboxylate)
- 1351621-33-4(2-chloro-N-2-hydroxy-2-(naphthalen-1-yl)ethylbenzene-1-sulfonamide)
- 1334148-93-4(2-(2,2-difluoroethenyl)oxy-1-(4-fluorophenyl)ethan-1-one)




